Cas no 2586127-14-0 (Benzoic acid, 3-fluoro-4-methoxy-2-(methylthio)-)

Benzoic acid, 3-fluoro-4-methoxy-2-(methylthio)- Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 3-fluoro-4-methoxy-2-(methylthio)-
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- Inchi: 1S/C9H9FO3S/c1-13-6-4-3-5(9(11)12)8(14-2)7(6)10/h3-4H,1-2H3,(H,11,12)
- InChI Key: HMHFVMFUWBNZBW-UHFFFAOYSA-N
- SMILES: C1(=C(F)C(=C(C(O)=O)C=C1)SC)OC
Benzoic acid, 3-fluoro-4-methoxy-2-(methylthio)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR021PY1-1g |
3-Fluoro-4-methoxy-2-(methylthio)benzoic acid |
2586127-14-0 | 95% | 1g |
$277.00 | 2025-02-17 |
Benzoic acid, 3-fluoro-4-methoxy-2-(methylthio)- Related Literature
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Eri Nagabuchi,Masashi Takahashi,Hatsumi Mori Chem. Commun., 2014,50, 2481-2483
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2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
Additional information on Benzoic acid, 3-fluoro-4-methoxy-2-(methylthio)-
Exploring the Properties and Applications of Benzoic Acid, 3-Fluoro-4-Methoxy-2-(Methylthio)
The compound with CAS No. 2586127-14-0, commonly referred to as Benzoic acid, 3-fluoro-4-methoxy-2-(methylthio), is a highly specialized organic compound that has garnered significant attention in various scientific domains. This compound is characterized by its unique structure, which includes a benzoic acid backbone with substituents at the 3, 4, and 2 positions. The presence of a fluoro group at the 3-position, a methoxy group at the 4-position, and a methylthio group at the 2-position imparts distinctive chemical properties that make it valuable for research and industrial applications.
Benzoic acid derivatives have long been studied for their versatile applications in pharmaceuticals, agrochemicals, and materials science. The introduction of specific substituents like fluoro, methoxy, and methylthio groups can significantly influence the compound's reactivity, solubility, and stability. Recent studies have highlighted the potential of 3-fluoro-4-methoxy-2-(methylthio)benzoic acid in drug design due to its ability to modulate biological pathways. For instance, researchers have explored its role as a precursor in synthesizing bioactive molecules targeting various diseases.
The synthesis of Benzoic acid, 3-fluoro-4-methoxy-2-(methylthio) involves multi-step organic reactions that require precise control over reaction conditions. One common approach involves the substitution of functional groups on the aromatic ring through nucleophilic aromatic substitution or coupling reactions. The methylthio group, in particular, is introduced via sulfur-based reactions that ensure high regioselectivity. These methods have been optimized in recent years to improve yield and purity, making this compound more accessible for large-scale applications.
In terms of applications, 3-fluoro-4-methoxy-2-(methylthio)benzoic acid has shown promise in the field of material science as a building block for advanced polymers and coatings. Its unique electronic properties make it suitable for use in organic electronics and optoelectronic devices. Additionally, this compound has been investigated for its potential in environmental chemistry as a catalyst for degrading organic pollutants under specific conditions.
Recent advancements in computational chemistry have further enhanced our understanding of this compound's behavior at the molecular level. By employing density functional theory (DFT) calculations, researchers have mapped out the electronic distribution and reactivity patterns of Benzoic acid derivatives, including 3-fluoro-4-methoxy-2-(methylthio)benzoic acid. These insights are crucial for designing more efficient synthetic routes and predicting bioavailability in pharmacokinetic studies.
Moreover, the compound's role in medicinal chemistry cannot be overstated. Its ability to act as a chiral auxiliary or a directing group in asymmetric synthesis has opened new avenues for producing enantiomerically pure compounds. This is particularly valuable in drug development where stereochemistry plays a critical role in therapeutic efficacy.
In conclusion, Benzoic acid, 3-fluoro-4-methoxy-2-(methylthio) is a multifaceted compound with applications spanning across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool for researchers aiming to develop innovative solutions in pharmaceuticals, materials science, and environmental chemistry. As ongoing research continues to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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